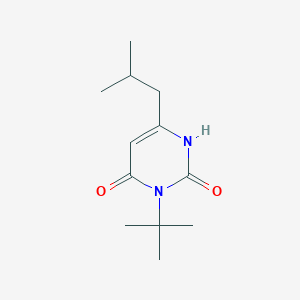
Desethylthiopental
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desethylthiopental is a derivative of thiopental, a barbiturate used primarily as an anesthetic. Thiopental is known for its rapid onset and short duration of action, making it useful for inducing anesthesia. This compound, like its parent compound, is a barbiturate and shares similar properties but with slight modifications that may affect its pharmacokinetics and pharmacodynamics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of desethylthiopental involves the modification of thiopental. One common method is the desethylation of thiopental using specific reagents and conditions. The process typically involves:
Starting Material: Thiopental.
Reagents: Strong bases such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is usually carried out under reflux conditions to ensure complete desethylation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the starting materials and reagents.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the product through rigorous testing.
化学反应分析
Types of Reactions
Desethylthiopental undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: May produce alcohols or amines.
Substitution: Results in the formation of various substituted derivatives.
科学研究应用
Desethylthiopental has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of barbiturates and their derivatives.
Biology: Employed in research to understand the effects of barbiturates on biological systems.
Medicine: Investigated for its potential use as an anesthetic or sedative.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用机制
Desethylthiopental exerts its effects by binding to the gamma-aminobutyric acid (GABA)-A receptor. This binding increases the duration for which the chloride ion channel remains open, enhancing the inhibitory effect of GABA in the central nervous system. This results in sedation, hypnosis, and anesthesia. The primary molecular targets are the GABA-A receptors in the brain, particularly in the cerebral cortex and reticular formation.
相似化合物的比较
Similar Compounds
Thiopental: The parent compound, used as an anesthetic.
Pentobarbital: Another barbiturate with similar anesthetic properties.
Phenobarbital: A longer-acting barbiturate used primarily as an anticonvulsant.
Uniqueness
Desethylthiopental is unique due to its specific desethylation, which may alter its pharmacokinetic and pharmacodynamic profile compared to other barbiturates. This modification can affect its onset of action, duration, and potency, making it a valuable compound for specific research and clinical applications.
属性
CAS 编号 |
29639-67-6 |
|---|---|
分子式 |
C9H14N2O2S |
分子量 |
214.29 g/mol |
IUPAC 名称 |
5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-3-4-5(2)6-7(12)10-9(14)11-8(6)13/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13,14) |
InChI 键 |
LPLXQFNRPIWUOF-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C1C(=O)NC(=S)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol](/img/structure/B13426371.png)
![(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13426378.png)

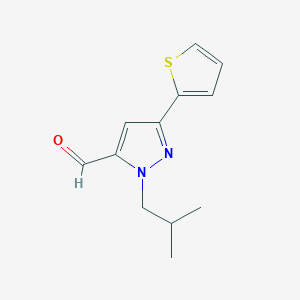
![(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid](/img/structure/B13426393.png)
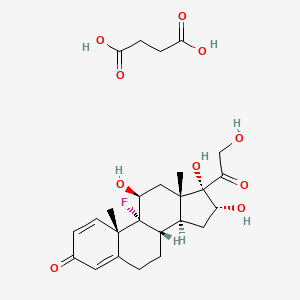
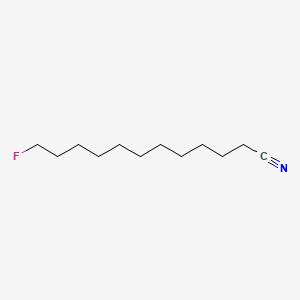
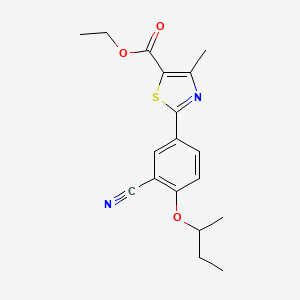
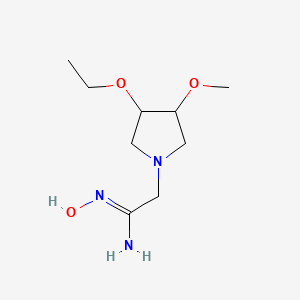
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)
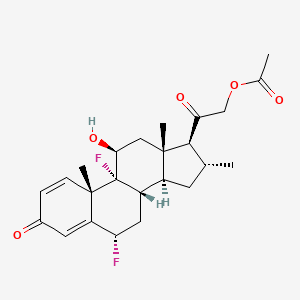
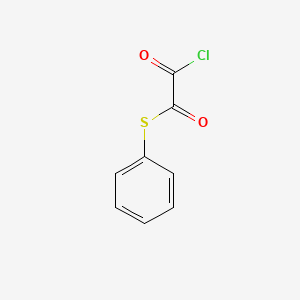
![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)
